molecular formula C15H18FN3OS B2854604 (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide CAS No. 2411323-41-4

(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide

Cat. No. B2854604
CAS RN: 2411323-41-4
M. Wt: 307.39
InChI Key: QKCXVSCHFMPGPQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide, also known as DMABN, is a synthetic compound that has shown great potential in scientific research applications. It is a fluorescent probe that can be used to study biological processes and has been shown to have a high degree of specificity and sensitivity.

Mechanism of Action

(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide works by binding to specific targets within cells and emitting a fluorescent signal when activated. This signal can be detected and measured using specialized equipment, allowing researchers to study biological processes in real-time.
Biochemical and Physiological Effects:
(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide has been shown to have minimal biochemical and physiological effects on cells, making it an ideal tool for studying biological processes without interfering with normal cellular function. It has also been shown to have a high degree of stability, allowing it to be used in a variety of experimental conditions.

Advantages and Limitations for Lab Experiments

One of the primary advantages of (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide is its high degree of specificity and sensitivity, which allows for precise measurements of biological processes. It is also relatively easy to use and can be incorporated into a variety of experimental setups.
One of the limitations of (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide is its cost, which can be prohibitive for some research projects. It also requires specialized equipment for detection, which may not be available in all research settings.

Future Directions

There are many potential future directions for (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide research. One possibility is the development of new fluorescent probes based on (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide that have even higher sensitivity and specificity. Another potential direction is the use of (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide in the development of new diagnostic tools for diseases such as cancer.
Conclusion:
(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide is a synthetic compound that has shown great potential in scientific research applications. It is a fluorescent probe that can be used to study biological processes with a high degree of specificity and sensitivity. While it has some limitations, its advantages make it an ideal tool for many research projects. There are many potential future directions for (E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide research, and it is likely that it will continue to be an important tool for studying biological processes in the years to come.

Synthesis Methods

(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide can be synthesized through a multi-step process that involves the reaction of various chemicals. The synthesis method involves the use of reagents such as 5-fluoro-1,3-benzothiazole, N,N-dimethylformamide, and but-2-enamide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide has been used in a variety of scientific research applications. One of its primary uses is as a fluorescent probe for studying biological processes. It has been shown to have a high degree of specificity and sensitivity, making it an ideal tool for studying cellular processes such as protein-protein interactions, enzyme activity, and gene expression.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3OS/c1-19(2)9-3-4-14(20)17-8-7-15-18-12-10-11(16)5-6-13(12)21-15/h3-6,10H,7-9H2,1-2H3,(H,17,20)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCXVSCHFMPGPQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NCCC1=NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NCCC1=NC2=C(S1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4-(dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide

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